Aflatoxin M2-13C17 is a stable isotope-labeled derivative of aflatoxin M2, which itself is a significant metabolite of aflatoxin B1. Aflatoxins are a group of toxic compounds produced primarily by certain species of the fungi Aspergillus, notably Aspergillus flavus and Aspergillus parasiticus. These mycotoxins are known for their potent carcinogenic properties and pose serious health risks to humans and animals when ingested through contaminated food products. Aflatoxin M2-13C17 is utilized in analytical chemistry as an internal standard for the quantification of aflatoxins in various matrices, including food and biological samples, due to its structural similarity to naturally occurring aflatoxins.
Aflatoxin M2-13C17 exhibits biological activities consistent with those of aflatoxin M2. It has been shown to possess mutagenic and carcinogenic properties, primarily affecting liver cells. The compound interacts with cellular macromolecules, leading to DNA adduct formation, which can initiate carcinogenesis. Studies indicate that aflatoxins can cause oxidative stress and disrupt cellular signaling pathways, contributing to their toxic effects .
The synthesis of aflatoxin M2-13C17 typically involves the isotopic labeling of aflatoxin M2. Common methods include:
The incorporation of carbon-13 allows for enhanced detection capabilities in mass spectrometry applications .
Aflatoxin M2-13C17 is primarily used in analytical chemistry for:
Additionally, it plays a role in research focused on understanding the mechanisms of aflatoxin toxicity and developing mitigation strategies.
Interaction studies involving aflatoxin M2-13C17 often focus on its behavior in biological systems. Key areas include:
Aflatoxin M2-13C17 shares structural similarities with several other mycotoxins. Here are some comparable compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Aflatoxin B1 | 1162-65-8 | Most toxic member; potent carcinogen |
Aflatoxin B2 | 7220-81-7 | Hydroxylated derivative; less toxic than B1 |
Aflatoxin G1 | 1165-39-5 | Contains methoxy group; less toxic than B1 |
Aflatoxin G2 | 7241-98-7 | Hydroxylated form; similar structure to G1 |
Aflatoxin M1 | 6795-23-9 | Major metabolite of B1; commonly found in dairy products |
Aflatoxin M2-13C17's uniqueness lies in its stable isotope labeling, which enhances its utility in quantitative analyses without altering its biological activity or chemical properties. This feature distinguishes it from other naturally occurring aflatoxins while maintaining relevance in studies related to toxicity assessment and food safety monitoring .